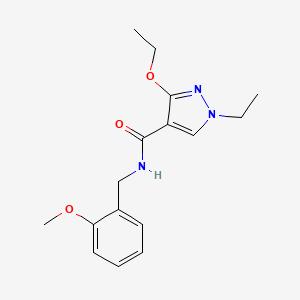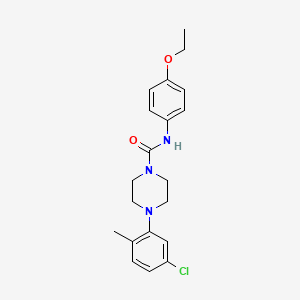
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24ClN3O2 and its molecular weight is 373.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Synthesis of Novel Compounds
The chemical structure of compounds similar to 4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide has been utilized in the synthesis of various novel compounds. For instance, related benzodifuran, oxadiazepine, and thiazolopyrimidine derivatives have been synthesized for potential therapeutic applications, such as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Derivatives of this chemical have been investigated for their antimicrobial activities. Certain triazole derivatives synthesized from reactions involving similar compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Potential PET Dopamine D3 Radioligands
Carbon-11-labeled carboxamide derivatives, structurally related to this compound, have been synthesized as potential PET radioligands for imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).
Anti-TMV and Antimicrobial Activities
Some derivatives of piperazine, which share structural similarities, have been evaluated for antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Certain compounds in this category exhibited promising results (Reddy et al., 2013).
Efficient Synthesis Methods
Research has also been focused on developing efficient and versatile synthesis methods for piperazine-2-carboxamides, indicating the importance of such compounds in chemical synthesis and potentially in drug development (Rossen, Sager, & Dimichele, 1997).
Selective Serotonin Agonists
Compounds with a similar structure have been synthesized as selective serotonin 5-HT(1A) agonists, highlighting their potential application in mood disorder studies (Heinrich et al., 2004).
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-26-18-8-6-17(7-9-18)22-20(25)24-12-10-23(11-13-24)19-14-16(21)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWXIBKXCOLGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
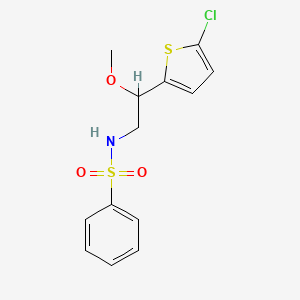
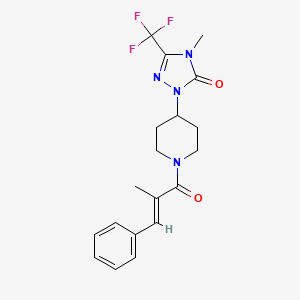
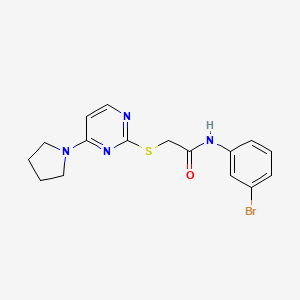
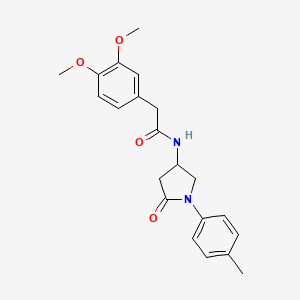
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

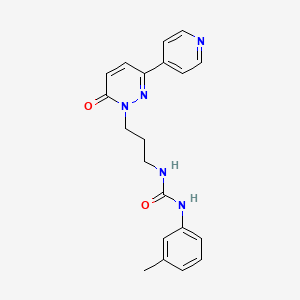
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2358052.png)
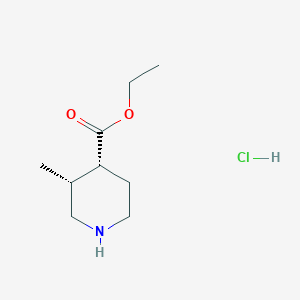
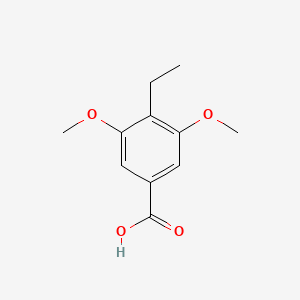
![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)
![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)
